molecular formula C20H27N5O2 B7146370 N-(2-ethoxyphenyl)-3-[4-(pyridazin-3-ylamino)piperidin-1-yl]propanamide

N-(2-ethoxyphenyl)-3-[4-(pyridazin-3-ylamino)piperidin-1-yl]propanamide

Cat. No.: B7146370
M. Wt: 369.5 g/mol
InChI Key: KOARIPYHSXADKN-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-3-[4-(pyridazin-3-ylamino)piperidin-1-yl]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an ethoxyphenyl group, a pyridazinylamino group, and a piperidinyl group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-3-[4-(pyridazin-3-ylamino)piperidin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O2/c1-2-27-18-7-4-3-6-17(18)23-20(26)11-15-25-13-9-16(10-14-25)22-19-8-5-12-21-24-19/h3-8,12,16H,2,9-11,13-15H2,1H3,(H,22,24)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOARIPYHSXADKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CCN2CCC(CC2)NC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-3-[4-(pyridazin-3-ylamino)piperidin-1-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the ethoxyphenyl intermediate, followed by the introduction of the pyridazinylamino group through nucleophilic substitution reactions. The final step involves the coupling of the piperidinyl group under controlled conditions to form the desired propanamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-3-[4-(pyridazin-3-ylamino)piperidin-1-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the ethoxyphenyl and pyridazinylamino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or bromine (Br₂) in the presence of a catalyst.

Major Products Formed

Scientific Research Applications

N-(2-ethoxyphenyl)-3-[4-(pyridazin-3-ylamino)piperidin-1-yl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-3-[4-(pyridazin-3-ylamino)piperidin-1-yl]propanamide involves its interaction with specific molecular targets within biological systems. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxyphenyl)-2-piperidinoacetamide
  • N-(2-ethoxyphenyl)-4-methoxybenzamide
  • N-(2-ethoxyphenyl)-4-methylbenzamide

Uniqueness

N-(2-ethoxyphenyl)-3-[4-(pyridazin-3-ylamino)piperidin-1-yl]propanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications, offering advantages over similar compounds in terms of reactivity, stability, and potential therapeutic benefits.

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